Cefazolin lactone

描述

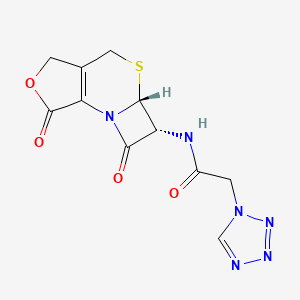

Cefazolin lactone is a derivative of cefazolin, a first-generation cephalosporin antibiotic. Cephalosporins are a class of β-lactam antibiotics originally derived from the fungus Acremonium. This compound is an important intermediate in the synthesis of cefazolin and other cephalosporin antibiotics. It is characterized by its lactone ring structure, which plays a crucial role in its chemical reactivity and biological activity.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of cefazolin lactone typically involves the use of D-7-amino-3-hydroxy-3-cephem-4-carboxylic acid (D-7-ACA) as a starting material. The synthetic route includes the following steps :

Reaction with Tetrazoleacetic Acid Mixed Anhydride: D-7-ACA is reacted with tetrazoleacetic acid mixed anhydride to form an intermediate.

Ring Closure Reaction: The intermediate undergoes a ring closure reaction to form this compound.

Purification: The product is purified through a series of extraction, temperature control, and filtration steps to obtain the final this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving precise control of reaction conditions such as temperature, pH, and reaction time .

化学反应分析

Types of Reactions: Cefazolin lactone undergoes various chemical reactions, including:

Oxidation: Oxidative reactions can modify the lactone ring, affecting its biological activity.

Reduction: Reduction reactions can lead to the opening of the lactone ring, forming different derivatives.

Substitution: Substitution reactions at the lactone ring or other functional groups can produce a variety of cefazolin derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various cefazolin derivatives with altered biological activities and pharmacokinetic properties .

科学研究应用

Cefazolin lactone, a degradation product of cefazolin, has garnered attention in scientific research due to its potential applications and implications in pharmacology. This article provides a comprehensive overview of the applications of this compound, focusing on its antibacterial properties, toxicological studies, and implications for drug formulation.

Applications in Antibacterial Therapy

This compound retains some antibacterial activity, particularly against gram-positive bacteria. Its mechanism involves inhibition of bacterial cell wall synthesis, similar to cefazolin, by binding to penicillin-binding proteins (PBPs) within the bacterial cell wall .

Clinical Uses

- Infections : Primarily used for treating skin infections and other moderate to severe infections caused by susceptible bacteria.

- Surgical Prophylaxis : Often administered before surgical procedures to prevent infections due to its broad-spectrum activity.

Comparative Efficacy

Table 1 summarizes the comparative efficacy of cefazolin and this compound against common pathogens:

| Pathogen | Cefazolin Activity | This compound Activity |

|---|---|---|

| Staphylococcus aureus | High | Moderate |

| Streptococcus pneumoniae | High | Moderate |

| Escherichia coli | Moderate | Low |

Toxicological Studies

Recent studies have highlighted the toxicological implications of this compound, particularly concerning its impurities. Research indicates that certain impurities can lead to adverse drug reactions (ADRs), including cardiotoxicity and neurotoxicity .

The stability and degradation pathways of this compound are critical for its formulation in pharmaceutical products. Research indicates that cefazolin can degrade into lactones under acidic conditions, which may influence the design of dosage forms .

Stability Studies

- Hydrolysis : this compound is prone to hydrolysis in aqueous solutions, which necessitates careful formulation strategies to maintain efficacy.

- Storage Conditions : Optimal storage conditions must be established to prevent degradation and ensure therapeutic effectiveness.

作用机制

Cefazolin lactone exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the weakening of the bacterial cell wall, causing cell lysis and death . The molecular targets include various PBPs, and the pathways involved are related to cell wall biosynthesis and maintenance .

相似化合物的比较

Cefazolin lactone is unique among cephalosporin derivatives due to its specific lactone ring structure, which imparts distinct chemical reactivity and biological activity. Similar compounds include:

Cefazolin: The parent compound, a first-generation cephalosporin antibiotic.

Cefotaxime: A third-generation cephalosporin with a broader spectrum of activity.

Ceftriaxone: Another third-generation cephalosporin known for its long half-life and high protein binding.

This compound’s uniqueness lies in its role as an intermediate in the synthesis of cefazolin and its potential for modification to produce new antibiotic derivatives.

生物活性

Cefazolin lactone is a derivative of cefazolin, a first-generation cephalosporin antibiotic known for its broad-spectrum antibacterial properties. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and clinical implications, supported by case studies and research findings.

Cefazolin exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall, disrupting the final stages of peptidoglycan synthesis. This action leads to cell lysis mediated by autolytic enzymes within the bacteria . The lactone form may enhance this activity by altering the pharmacokinetic properties and stability of the compound.

Pharmacological Profile

This compound's pharmacological profile is characterized by its high serum levels and rapid excretion via urine. It demonstrates significant bactericidal activity against a variety of gram-positive and gram-negative organisms, including Staphylococcus aureus and Escherichia coli. Studies indicate that cefazolin has a mean half-life of approximately 2 hours, with serum protein binding rates around 81%, which can influence its antibacterial potency in vivo .

Table 1: Comparative Bactericidal Activity

| Bacteria | Cefazolin MIC (µg/mL) | Other Cephalosporins MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1-4 (cephalexin) |

| Escherichia coli | 1-2 | 4-16 (cephalothin) |

| Klebsiella pneumoniae | 2 | 8-32 (cephaloridine) |

Case Study 1: Cefazolin-Induced Acute Interstitial Nephritis

A significant case report documented a patient who developed acute interstitial nephritis (AIN) associated with cefazolin treatment for bacteremia. The patient exhibited nephrotic-range proteinuria and elevated serum creatinine levels after prolonged cefazolin administration. Upon discontinuation of the drug, renal function improved significantly within days, highlighting the potential nephrotoxic effects of cefazolin .

Case Study 2: Cefazolin-Induced Coagulopathy

Another notable case involved a patient who developed severe coagulopathy after receiving high-dose cefazolin for methicillin-sensitive Staphylococcus aureus bacteremia. Despite normal renal function, the patient presented with elevated INR and prolonged prothrombin time. The condition was resolved with vitamin K administration and cessation of cefazolin, suggesting that monitoring is crucial in patients on high doses .

Research Findings on Biological Activity

Recent studies have highlighted the role of cefazolin as a predictor for urinary tract infections (UTIs). It serves as a surrogate marker for predicting susceptibility to other oral cephalosporins based on its in vitro activity against common uropathogens like E. coli and Klebsiella pneumoniae. The Clinical Laboratory Standards Institute (CLSI) has established breakpoints for cefazolin to guide treatment decisions in uncomplicated UTIs .

Table 2: CLSI Breakpoints for Cefazolin

| Indication | Disk Diffusion (30 µg) | MIC Method (µg/mL) |

|---|---|---|

| Uncomplicated UTIs | S ≥15 | R ≥32 |

| Systemic Infections | S ≥23 | R ≥8 |

属性

IUPAC Name |

N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(tetrazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O4S/c18-6(1-16-4-12-14-15-16)13-7-9(19)17-8-5(2-21-11(8)20)3-22-10(7)17/h4,7,10H,1-3H2,(H,13,18)/t7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDYQARPBBHWKQ-GMSGAONNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172998-53-6 | |

| Record name | 1H-Tetrazole-1-acetamide, N-((5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazin-6-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1172998536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFAZOLIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8N3AAS23B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。